6-(2-Éthylpipéridin-1-yl)pyridazin-3-amine

Vue d'ensemble

Description

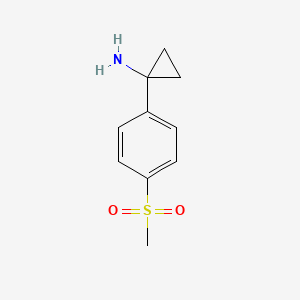

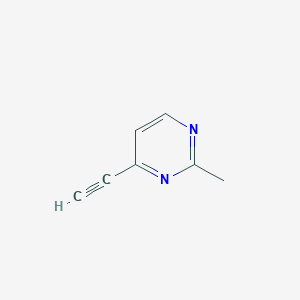

6-(2-Ethylpiperidin-1-yl)pyridazin-3-amine is a useful research compound. Its molecular formula is C11H18N4 and its molecular weight is 206.29 g/mol. The purity is usually 95%.

BenchChem offers high-quality 6-(2-Ethylpiperidin-1-yl)pyridazin-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(2-Ethylpiperidin-1-yl)pyridazin-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Activités pharmacologiques

Les dérivés de la pyridazine et de la pyridazinone, tels que la « 6-(2-éthylpipéridin-1-yl)pyridazin-3-amine », ont montré une large gamme d'activités pharmacologiques. Ces activités comprennent des effets antimicrobiens, antidépresseurs, antihypertenseurs, anticancéreux, antiplaquettaires, anti-ulcéreux, herbicides, anti-appétants et diverses autres activités biologiques attendues .

Découverte de médicaments

Le cycle pyridazine est doté de propriétés physicochimiques uniques, caractérisées par une faible basicité, un moment dipolaire élevé qui sous-tend des interactions de type π-π, et une capacité de liaison hydrogène double robuste qui peut être importante dans les interactions médicament-cible . Ces propriétés contribuent à des applications uniques en reconnaissance moléculaire, tandis que la polarité inhérente, les faibles effets inhibiteurs du cytochrome P450 et le potentiel de réduire l'interaction d'une molécule avec le canal potassique hERG cardiaque ajoutent une valeur supplémentaire dans la découverte et le développement de médicaments .

Applications antidépressives

Les systèmes à base de pyridazine ont été utilisés dans le développement de médicaments antidépresseurs. Par exemple, l'inhibiteur de la monoamine oxydase (MAO) minaprine, qui contient un cycle pyridazine, a été approuvé en France comme un antidépresseur atypique .

Applications antiplaquettaires

Certains dérivés de la 6-aryl-3(2H)-pyridazinone substitués en position 5 ont été synthétisés, et leur mécanisme d'action s'avère être basé sur leur capacité à inhiber l'afflux d'ions calcium, qui est requis pour l'activation de l'agrégation plaquettaire .

Applications herbicides

Les systèmes à base de pyridazine ont également trouvé des applications dans le développement d'herbicides. Par exemple, les agents herbicides pyridabène et norflurazon contiennent un cycle pyridazine .

Applications anticancéreuses

Les dérivés de la pyridazine ont montré un potentiel dans le développement de médicaments anticancéreux. Les propriétés inhérentes du cycle pyridazine peuvent être avantageuses lorsqu'elles sont déployées judicieusement, ce qui en fait un cas convaincant pour une application plus large en tant qu'élément structurel privilégié dans la conception de médicaments .

Mécanisme D'action

Target of Action

Pyridazinone derivatives have been utilized in medicinal chemistry against a range of biological targets

Mode of Action

The mode of action of pyridazinone derivatives can vary depending on the specific compound and its targets. Some pyridazinone derivatives have been found to inhibit calcium ion influx, which is required for the activation of platelet aggregation .

Biochemical Pathways

Pyridazinone derivatives can affect various biochemical pathways depending on their specific targets. For example, they can impact pathways related to platelet aggregation, inflammation, and cancer .

Pharmacokinetics

The pharmacokinetic properties of pyridazinone derivatives can vary widely depending on their specific chemical structure .

Result of Action

Pyridazinone derivatives can have a wide range of effects, including anti-inflammatory, antiplatelet, and anticancer activities .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of pyridazinone derivatives .

Analyse Biochimique

Biochemical Properties

6-(2-Ethylpiperidin-1-yl)pyridazin-3-amine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves the inhibition or activation of enzymatic activity, leading to changes in metabolic pathways. Additionally, 6-(2-Ethylpiperidin-1-yl)pyridazin-3-amine can bind to specific proteins, altering their conformation and function, which can have downstream effects on cellular processes .

Cellular Effects

The effects of 6-(2-Ethylpiperidin-1-yl)pyridazin-3-amine on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 6-(2-Ethylpiperidin-1-yl)pyridazin-3-amine has been shown to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation . Furthermore, it can alter the expression of genes involved in apoptosis and cell cycle regulation, thereby impacting cell survival and growth. The compound also affects cellular metabolism by influencing the activity of metabolic enzymes, leading to changes in the levels of key metabolites .

Molecular Mechanism

The molecular mechanism of action of 6-(2-Ethylpiperidin-1-yl)pyridazin-3-amine involves several key interactions at the molecular level. It exerts its effects by binding to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For example, 6-(2-Ethylpiperidin-1-yl)pyridazin-3-amine can inhibit the activity of certain kinases, which play a critical role in signal transduction pathways. Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins, resulting in changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-(2-Ethylpiperidin-1-yl)pyridazin-3-amine have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 6-(2-Ethylpiperidin-1-yl)pyridazin-3-amine is relatively stable under physiological conditions, but it can undergo degradation over extended periods . Long-term exposure to the compound has been associated with sustained changes in cellular processes, such as altered gene expression and metabolic activity.

Propriétés

IUPAC Name |

6-(2-ethylpiperidin-1-yl)pyridazin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N4/c1-2-9-5-3-4-8-15(9)11-7-6-10(12)13-14-11/h6-7,9H,2-5,8H2,1H3,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YACTVKYIAMRHJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

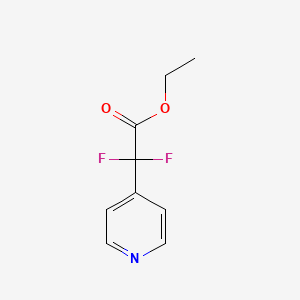

CCC1CCCCN1C2=NN=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

amine](/img/structure/B1488315.png)

![Tert-butyl[(piperidin-4-yl)methyl]amine](/img/structure/B1488321.png)